molecular formula C11H14ClN3 B2844640 (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride CAS No. 1439902-95-0

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride

Cat. No.: B2844640
CAS No.: 1439902-95-0
M. Wt: 223.7
InChI Key: STTUWUIMXWZNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride typically involves the reaction of benzylamine with imidazole derivatives under specific conditions. One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts. The reaction is often carried out in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .

Scientific Research Applications

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 2-(Aminomethyl)benzimidazole dihydrochloride

Uniqueness

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different applications and properties .

Properties

IUPAC Name

(3-benzylimidazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTUWUIMXWZNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.